Physicochemical Profiling of Dinitropyrazoles: A Technical Guide
Physicochemical Profiling of Dinitropyrazoles: A Technical Guide
This guide provides an in-depth technical analysis of dinitropyrazoles (DNPs), focusing on their physicochemical properties, synthesis, and applications in high-energy density materials (HEDMs) and synthetic chemistry.
Executive Summary
Dinitropyrazoles (DNPs) represent a critical class of nitrogen-rich heterocycles characterized by high crystal densities, positive heats of formation, and significant thermal stability.[1][2][3] While primarily utilized as insensitive high explosives (IHEs) and melt-castable energetic matrices, they serve as potent synthons in medicinal chemistry for accessing poly-functionalized pyrazole scaffolds (e.g., diaminopyrazoles).
This guide focuses on the two primary isomers—3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP) —and the advanced derivative 4-amino-3,5-dinitropyrazole (LLM-116) .[1] We analyze the structure-property relationships that dictate their thermodynamic behavior and provide validated protocols for their synthesis and characterization.
Structural Isomerism & Molecular Architecture
The physicochemical divergence between 3,4-DNP and 3,5-DNP arises from the positioning of the nitro groups relative to the acidic N-H proton. This structural variation fundamentally alters the hydrogen-bonding network, crystal packing, and resulting bulk properties.[4]
Comparative Physicochemical Data
The following table summarizes the key properties of the isomers compared to the standard explosive TNT.
| Property | 3,4-Dinitropyrazole (3,4-DNP) | 3,5-Dinitropyrazole (3,5-DNP) | LLM-116 (4-amino-3,5-DNP) | TNT (Reference) |
| Formula | C₃H₂N₄O₄ | C₃H₂N₄O₄ | C₃H₃N₅O₄ | C₇H₅N₃O₆ |
| Crystal Density (g/cm³) | 1.87 | 1.80 | 1.90 | 1.65 |
| Melting Point (°C) | 86 – 88 | 173 – 174 | 178 (dec) | 80 |
| Decomp.[1][3] Temp (T_dec, °C) | ~285 | ~317 | > 290 | ~295 |
| Acidity (pKa) | 5.14 | ~5.0 | 3.6 | N/A |
| Detonation Velocity (km/s) | 8.10 | 7.76 | 8.50 | 6.90 |
| Detonation Pressure (GPa) | 29.4 | 25.6 | 32.0 | 21.0 |
Structural Logic
-
3,4-DNP (High Density / Low Melting Point): The asymmetry of the 3,4-substitution allows for efficient crystal packing (high density) but disrupts the symmetry required for a robust intermolecular hydrogen-bonding lattice, resulting in a lower melting point (86–88 °C). This makes 3,4-DNP an ideal candidate for melt-cast explosive formulations.[5]
-
3,5-DNP (High Stability): The symmetric 3,5-substitution facilitates strong intermolecular hydrogen bonding, significantly elevating the melting point (~173 °C) and thermal stability, but slightly reducing crystal density.
Synthetic Pathways & Causality
The synthesis of dinitropyrazoles is non-trivial due to the deactivating nature of the pyrazole ring after the introduction of the first nitro group. Direct dinitration is difficult; therefore, rearrangement mechanisms are employed.
Synthesis Workflow (Graphviz Visualization)
The following diagram illustrates the divergent pathways to access 3,4-DNP and 3,5-DNP, highlighting the critical thermal rearrangement step.
Figure 1: Divergent synthetic pathways for 3,4- and 3,5-dinitropyrazoles via nitration-rearrangement sequences.
Detailed Protocol: Synthesis of 3,4-Dinitropyrazole
Objective: Isolate high-purity 3,4-DNP suitable for physiochemical characterization.
-
Nitration of Pyrazole:
-
Dissolve pyrazole in acetic anhydride. Add fuming nitric acid dropwise at 0–5 °C.
-
Causality: Acetic anhydride acts as a dehydrating agent, forming the active nitronium ion (
) while mitigating the exotherm. -
Pour onto ice to precipitate 1-nitropyrazole .
-
-
Thermal Rearrangement:
-
Second Nitration:
-
Dissolve 3-nitropyrazole in mixed acid (conc.
/ fuming ). Heat to 100 °C. -
Causality: The C4 position is the most nucleophilic site remaining on the electron-deficient ring.
-
Quench on ice. Filter the precipitate.
-
-
Purification:
-
Recrystallize from water or ethanol.
-
Validation: Purity is confirmed via HPLC and differential scanning calorimetry (DSC) (sharp endotherm at ~87 °C).
-
Advanced Characterization: LLM-116
4-Amino-3,5-dinitropyrazole (LLM-116) is a derivative that incorporates an amino group to enhance density and stability via "push-pull" electronic stabilization.
Vicarious Nucleophilic Substitution (VNS)
Unlike standard electrophilic aromatic substitution, LLM-116 is synthesized via VNS, which allows the introduction of a nucleophile (amine equivalent) onto an electron-poor aromatic ring containing leaving groups (or preserving the hydride).
Figure 2: VNS mechanism for the synthesis of LLM-116.
Protocol Highlight:
-
React 3,5-DNP with 1,1,1-trimethylhydrazinium iodide (TMHI) in DMSO with potassium tert-butoxide.
-
Key Insight: The reaction must be kept anhydrous. Water quenches the anionic sigma-adduct intermediate.
Physicochemical Analysis Methodologies
Thermal Stability Profiling (DSC/TGA)
Thermal behavior is the primary safety metric for DNPs.
-
Protocol: Load 2–5 mg of sample into an aluminum pan (pinhole lid).
-
Ramp Rate: 5 °C/min under Nitrogen flow (50 mL/min).
-
Interpretation:
-
Endotherm: Represents melting (e.g., 87 °C for 3,4-DNP).
-
Exotherm: Represents decomposition.[9] A sharp, narrow peak indicates rapid energy release (potential for detonation). A broad peak suggests slow thermal degradation.
-
Note: 3,5-DNP shows a significantly higher decomposition onset (~317 °C) than 3,4-DNP (~285 °C), correlating with its symmetric stability.
-
Density Measurement (Gas Pycnometry)
Density is directly proportional to detonation pressure (
-
Method: Helium Gas Pycnometry at 25 °C.
-
Self-Validation: Run a standard (e.g., Teflon ball of known volume) before the sample.
-
Result: 3,4-DNP should yield ~1.87 g/cm³.[1] Values <1.85 g/cm³ indicate solvent inclusion or crystal defects.
Acidity and Salt Formation
The N-H proton in DNPs is highly acidic (
-
Application: This acidity allows for the formation of energetic salts (e.g., ammonium, hydrazinium salts) which often possess higher densities and lower vapor pressures than the neutral parent.
-
Pharma Relevance: This pKa range is similar to carboxylic acids, making DNPs bio-isosteres for acidic pharmacophores in specific contexts, or allowing them to serve as intermediates for N-alkylation reactions.
Safety & Handling
DNPs are energetic materials.[1][4][10] While "insensitive," they possess high potential energy.
-
Impact Sensitivity: 3,4-DNP is moderately sensitive (comparable to TNT).
-
Friction Sensitivity: Generally insensitive (> 360 N).[11]
-
Hygroscopicity: 3,4-DNP is known to be hygroscopic. Storage in desiccated environments is mandatory to prevent hydrolysis or density loss.
References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 2020.
-
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 2023.
-
Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. Chemistry - A European Journal, 2018.
-
Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Lawrence Livermore National Laboratory Report, 2001.
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 2021.
-
Study on the Hygroscopic Properties and Mechanism of Novel Melt-Cast Matrix 3,4-Dinitropyrazole (DNP). Materials, 2023.
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